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Compound Name: Chitin synthase inhibitor 14

Cat. No.: B12382197 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and inhibitory mechanism

of Chitin Synthase Inhibitor 14 (also known as compound 4n), a novel antifungal agent from

the spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative series. This document is intended for

researchers, scientists, and drug development professionals engaged in the discovery of new

antifungal therapies.

Chitin synthase is a critical enzyme for fungal cell wall synthesis, making it a prime target for

antifungal drug development. The emergence of drug-resistant fungal strains necessitates the

exploration of novel chemical scaffolds that can effectively inhibit this enzyme. Chitin
Synthase Inhibitor 14 has demonstrated significant inhibitory activity against chitin synthase,

presenting a promising avenue for new therapeutic agents.[1][2]

Quantitative Inhibitory Activity
Enzyme inhibition assays have been pivotal in quantifying the potency of this new class of

inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

Below is a summary of the IC50 values for Chitin Synthase Inhibitor 14 and its analogues

against chitin synthase, with Polyoxin B serving as a control.
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Compound IC50 (mM)

Chitin synthase inhibitor 14 (4n) 0.21 ± 0.03

Compound 4d 0.23 ± 0.02

Compound 4k 0.22 ± 0.04

Compound 4o 0.19 ± 0.02

Polyoxin B (Control) 0.19 ± 0.01

Table 1: Inhibitory activity (IC50) of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives against

chitin synthase.[1][2]

Enzyme kinetics studies have further elucidated the mechanism of action, revealing that these

compounds act as non-competitive inhibitors of chitin synthase. For instance, compound 4o, a

close analogue of inhibitor 14, exhibited a Ki of 0.14 mM.[1][2] This non-competitive binding

nature suggests that the inhibitor does not bind to the active site of the enzyme where the

substrate (UDP-N-acetylglucosamine) binds. Instead, it is proposed to bind to an allosteric site,

inducing a conformational change that reduces the enzyme's catalytic efficiency.[1][2]

Predicted Binding Interactions
Molecular docking studies have provided insights into the putative binding mode of this inhibitor

series within the allosteric site of Candida albicans chitin synthase 2 (CaChs2).[2] These

computational models suggest that the inhibitor interacts with a pocket distinct from the

substrate-binding site, consistent with the non-competitive inhibition observed experimentally.
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Inhibitor-Enzyme Interaction Model

Experimental Protocols
Chitin Synthase Inhibition Assay
The inhibitory activity of the synthesized compounds against chitin synthase was determined

using a previously established method with slight modifications.

Enzyme Preparation: A crude extract of chitin synthase was prepared from a susceptible

fungal strain.

Reaction Mixture: The assay was performed in 96-well microtiter plates. Each well contained:

48 µL of trypsin-pretreated cell extract.

50 µL of a premixed solution containing 3.2 mM CoCl2, 80 mM GlcNAc, and 8 mM UDP-

GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).

2 µL of the test compound dissolved in DMSO at various concentrations. A control with

DMSO alone was also included.

Incubation: The plate was incubated at 30°C for 30 minutes to allow for the enzymatic

reaction.
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Detection: The amount of synthesized chitin was quantified using a colorimetric method. The

plate was washed, and 100 µL of a fresh tetramethylbenzidine (TMB) reaction solution was

added. The optical density (OD) at 600 nm was measured every 2 minutes for 40 minutes.

Data Analysis: The reaction rate was calculated from the OD values. The IC50 values were

then determined by plotting the reaction rate against the logarithm of the inhibitor

concentration.

Enzyme Kinetics
To determine the mode of inhibition, the chitin synthase activity was measured at various

concentrations of the substrate (UDP-GlcNAc) in the presence of different fixed concentrations

of the inhibitor. The data were then plotted using a Lineweaver-Burk plot to distinguish between

competitive, non-competitive, and uncompetitive inhibition. The inhibitor constant (Ki) was

calculated from these plots.

Molecular Docking
Computational docking studies were performed to predict the binding mode of the inhibitors

with the target enzyme.

Software: Molecular modeling software was used for the docking simulations.

Target Structure: The crystal structure of Candida albicans chitin synthase 2 (CaChs2) was

used as the receptor.

Ligand Preparation: The 3D structure of Chitin Synthase Inhibitor 14 was generated and

energy-minimized.

Docking Protocol: The inhibitor was docked into the putative allosteric binding site of the

enzyme. The docking protocol was validated by redocking the co-crystallized ligand (if

available) or by using known active and inactive compounds.

Analysis: The resulting docked poses were analyzed to identify key interactions, such as

hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid

residues of the enzyme.
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Experimental Workflow for Inhibitor Characterization
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Conclusion
Chitin Synthase Inhibitor 14 and its analogues represent a promising new class of non-

competitive inhibitors of chitin synthase. The quantitative data and the predicted binding mode

provide a solid foundation for the further development of these compounds as potent and

selective antifungal agents. The detailed experimental protocols outlined in this guide offer a

framework for the continued investigation and optimization of this novel chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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